molecular formula C18H21NOS B4967931 (4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone

(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B4967931
M. Wt: 299.4 g/mol
InChI Key: CGWSCQKCEPACGR-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a phenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the methanone linkage through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-5-phenylthiophen-2-yl)(4-methylsulfonylpiperazin-1-yl)methanone
  • (4-Methyl-5-phenylthiophen-2-yl)(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the thiophene and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-7-6-10-19(12-13)18(20)16-11-14(2)17(21-16)15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWSCQKCEPACGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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